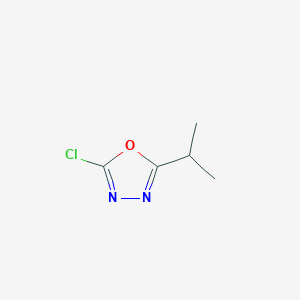

2-Chloro-5-isopropyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-5-isopropyl-1,3,4-oxadiazole” is a derivative of the oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

The molecular formula of “2-Chloro-5-isopropyl-1,3,4-oxadiazole” is C5H7ClN2O . The average mass is 146.575 Da and the monoisotopic mass is 146.024689 Da .Applications De Recherche Scientifique

Pharmacological Applications

Oxadiazoles, including 2-Chloro-5-isopropyl-1,3,4-oxadiazole, have been successfully utilized as an essential part of the pharmacophore . They have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

High-Energy Core

These molecules have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .

Energetic Materials

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials . This is due to the presence of two carbon atoms that allow two substituents in the oxadiazole ring .

Ionic Salts

Oxadiazoles can also be used to create ionic salts . The positions of the substituents in the oxadiazole ring cause differences in their properties due to variation in the electronic environment .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .

Antibacterial Agents

1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety, such as 2-Chloro-5-isopropyl-1,3,4-oxadiazole, could be potential alternative templates for discovering novel antibacterial agents . They have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Mécanisme D'action

Target of Action

Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-Chloro-5-isopropyl-1,3,4-oxadiazole may also target similar pathogens.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which may facilitate their interaction with biological targets. The electronegativities of nitrogen and oxygen in the oxadiazole ring could potentially form hydrogen bonds with the target proteins, disrupting their normal function .

Biochemical Pathways

Oxadiazole derivatives have shown broad-spectrum biological activities against various pathogens . Therefore, it’s likely that this compound may affect multiple biochemical pathways related to these pathogens.

Result of Action

Given the anti-infective activities of oxadiazole derivatives , it’s plausible that this compound may exert similar effects, potentially inhibiting the growth of various pathogens at the molecular and cellular levels.

Orientations Futures

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring new applications of oxadiazoles, improving their synthesis methods, and understanding their mechanisms of action in more detail .

Propriétés

IUPAC Name |

2-chloro-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQDEQNMPBIPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropyl-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)